7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
Description
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate (CAS: 197080-71-0) is a bicyclic compound featuring a norbornene-like framework with a bromo substituent, tert-butyl, and methyl ester groups. It is synthesized via a hetero-Diels-Alder (HDA) reaction between N-Boc-pyrrole (104) and bromoacetylene carboxylate (105) at 90°C for 39 hours, yielding 57% of the product (106) . This compound serves as a key intermediate in organic synthesis, particularly for epoxidation (e.g., to form 5,6-epoxide 107 in 46% yield using mCPBA) and hydrogenation reactions .
Its molecular weight is 332.19 g/mol, with a purity of 97–98% . The compound is soluble in ethanol and DMSO, with recommended storage at room temperature (RT) or –80°C for long-term stability . It is commercially available in milligram to gram quantities, though some suppliers list it as discontinued .
Properties
IUPAC Name |
7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVGWXCHLJFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[221]hept-2-ene-2,7-dicarboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Hydrogenation of the Bicyclic Diene System
The compound’s 2,5-diene moiety undergoes catalytic hydrogenation under mild conditions. In a representative procedure:
| Reaction Conditions | Yield | Product |
|---|---|---|
| Pd/C, H₂ (balloon), ethanol, 20°C, 3h | 85% | 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
This reaction selectively reduces the double bonds while preserving the bromine substituent and ester groups. The product retains the bicyclic framework but adopts a saturated heptane structure, enhancing stability for downstream applications .
Bromine Reactivity and Nucleophilic Substitution Potential
The bromine atom at position 3 is a key reactive site. While direct substitution examples are not explicitly documented in the provided sources, its electronic environment (adjacent to electron-withdrawing carboxylates) suggests compatibility with:
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Suzuki-Miyaura couplings : Palladium-catalyzed cross-coupling with boronic acids.
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SN2 reactions : Displacement by nucleophiles (e.g., amines, thiols) under basic conditions.
The tert-butyl and methyl esters likely stabilize transition states during such reactions, though specific experimental data are absent in the reviewed literature.
Functional Group Transformations
The carboxylate esters (tert-butyl and methyl) are hydrolytically stable under neutral conditions but may undergo:
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Basic hydrolysis : Conversion to carboxylic acids using NaOH or LiOH.
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Acidic cleavage : Removal of the tert-butyl group with TFA or HCl.
These transformations could generate intermediates for pharmaceutical synthesis, though explicit protocols are not detailed in the cited sources.
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from related azabicyclo derivatives:
| Analog | Key Feature | Reactivity Difference |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | No bromine or esters | Limited electrophilic substitution potential |
| 3-Bromoazabicyclo[3.3.1]nonane | Larger bicyclic framework | Enhanced steric hindrance for nucleophilic attack |
The presence of both bromine and esters in the target compound creates a unique balance of electronic and steric effects, enabling multifunctional reactivity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate is , with a molecular weight of approximately 332.194 g/mol. The compound features a bicyclic structure that includes a tert-butyl group, a bromine atom, and two carboxylate groups, contributing to its distinctive chemical properties and reactivity .
Pharmaceutical Applications
One of the primary areas of interest for this compound is in medicinal chemistry. Its unique structure positions it as a potential candidate for the development of new therapeutic agents. Key applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit antimicrobial properties. Research indicates that modifications to the bicyclic structure can enhance biological activity against various pathogens .
- Drug Development : The compound can serve as a building block in the synthesis of more complex molecules aimed at treating diseases such as cancer or bacterial infections. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug synthesis .
Materials Science Applications
In materials science, the compound's unique properties may lead to innovative applications:
- Polymer Synthesis : The functional groups present in this compound can facilitate polymerization reactions, potentially leading to new types of polymers with enhanced properties .
- Catalysis : The presence of bromine and carboxylate groups may allow this compound to act as a catalyst or catalyst precursor in organic reactions, improving reaction efficiency and selectivity .
Organic Synthesis Applications
The versatility of this compound makes it an important tool in organic synthesis:
- Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, enabling the creation of diverse chemical entities .
Case Study 1: Antimicrobial Compound Development
A study explored the antimicrobial potential of azabicyclo derivatives, including this compound. Results indicated that structural modifications could enhance activity against Gram-positive bacteria, suggesting pathways for developing new antibiotics .
Case Study 2: Polymerization Research
Research conducted on the use of this compound in polymer synthesis demonstrated its ability to participate in ring-opening polymerization reactions. The resulting polymers exhibited improved thermal stability and mechanical properties compared to conventional polymers .
Mechanism of Action
The mechanism of action of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS: 688790-06-9)
- Structure : Lacks the bromo substituent and double bond (heptane vs. hept-2-ene).
- Molecular Weight : 255.31 g/mol .
- Applications : Used as a precursor in peptide mimetics and chiral catalysts.
- Key Difference : The absence of bromine reduces electrophilic reactivity, making it less suitable for cross-coupling reactions compared to the brominated analogue .
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS: 1000576-75-9)
- Structure : Incorporates an imidazo[1,2-a]pyrazine ring system.
- Molecular Weight : 374.23 g/mol .
- Applications : Intermediate in medicinal chemistry for kinase inhibitors.
- Key Difference: The fused imidazole-pyrazine ring enhances aromaticity, increasing stability under acidic conditions compared to the norbornene-based compound .
Functional Group Variations
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c)
- Structure : Tricyclic system with imidazole and pyrrole rings.
- Synthesis Yield: 9% via cyclization of 2-methyl-5-nitropyridine with ethyl isocyanoacetate .
- Key Difference: Low yield contrasts with the 57% efficiency of the target compound’s HDA synthesis, highlighting the superior scalability of norbornene-based routes .
3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
- Structure: Larger bicyclo[3.3.1]nonane core with a ketone group.
- Applications : Used in alkaloid synthesis and drug discovery.
- Key Difference: The ketone moiety enables nucleophilic additions (e.g., Grignard reactions), a reactivity profile distinct from the bromo-substituted norbornene derivative .
Physicochemical Properties
Biological Activity
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate (CAS Number: 181873-33-6) is a synthetic organic compound belonging to the azabicyclo[2.2.1]heptane derivatives. Its unique molecular structure includes a tert-butyl group, a bromine atom, and two carboxylate groups, contributing to its potential biological activities and applications in medicinal chemistry and materials science .
The molecular formula of this compound is , with a molecular weight of approximately 332.194 g/mol . The compound's bicyclic structure enhances its reactivity and versatility in organic synthesis.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential areas of interest:
- Antimicrobial Activity : Initial assays indicate that compounds structurally similar to this azabicyclo derivative exhibit antimicrobial properties. This suggests that the compound may also possess similar activities, although specific studies are needed for confirmation.
- Enzyme Inhibition : The presence of the bromine atom and carboxylate groups may influence enzyme interactions, potentially leading to inhibition or modulation of specific enzymatic pathways.
- Cytotoxicity : Some derivatives of azabicyclo compounds have shown cytotoxic effects against various cancer cell lines. Further investigation into this compound's cytotoxic profile could reveal its potential as an anticancer agent.
Case Studies
A detailed examination of related compounds has provided insights into the biological implications of structural modifications:
These findings highlight the potential biological activities associated with similar structures, suggesting that further research on this compound could yield significant results.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity . Its unique structure positions it as a valuable building block for researchers exploring new chemical entities in pharmaceuticals and materials science.
Q & A
Basic Research Questions
Q. What are the critical synthetic routes for 7-azabicyclo[2.2.1]heptane derivatives, and how do substituents like bromine and tert-butyl groups influence reaction yields?
- Methodological Answer : Synthesis typically involves multistep pathways, such as cycloaddition or ring-closing metathesis. For example, Fraser and Swingle (1970) demonstrated a five-step synthesis of 7-azabicyclo[2.2.1]heptane derivatives using platinum oxide catalysis, achieving up to 36% yield . Bromination at the 3-position may require electrophilic substitution under controlled conditions (e.g., NBS in DCM), with steric hindrance from the tert-butyl group necessitating optimized temperature (0–25°C) to avoid side reactions. Yields are highly dependent on protecting group strategies for the azabicyclo core.
Q. How can the stereochemical configuration of 7-azabicyclo[2.2.1]heptane derivatives be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, Kelly et al. (2012) resolved the crystal structure of a related 7-oxabicyclo[2.2.1]heptane derivative using single-crystal X-ray diffraction, confirming the endo configuration of substituents . Complementary techniques include NOESY NMR to probe spatial proximity of protons and computational modeling (DFT) to predict stable conformers.
Q. What analytical techniques are recommended for characterizing intermediates in the synthesis of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential. For instance, Loughborough’s Research Repository (2024) reported HRMS data for a structurally similar azabicyclo compound (), with NMR signals at δ 7.88–7.30 ppm confirming aromatic protons and tert-butyl groups at δ 1.63 ppm . LC-MS can monitor reaction progress, while IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1720 cm).
Advanced Research Questions
Q. How does the bromine substituent at position 3 affect the reactivity of the bicyclic core in cross-coupling reactions?
- Methodological Answer : The 3-bromo group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric constraints from the bicyclic framework may limit catalyst accessibility. For example, Karney et al. (2013) observed reduced efficiency in Pd-catalyzed couplings with 7-oxabicyclo[2.2.1]heptene derivatives, recommending bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve turnover . Kinetic studies (e.g., measurements) can quantify substituent effects on reaction rates.
Q. What computational methods are suitable for predicting the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich regions. For azabicyclo systems, the nitrogen lone pair induces polarization, directing electrophiles to the less hindered face. A study on analogous 7-oxabicyclo compounds showed that Fukui indices () correlate with experimental bromination sites . MD simulations (AMBER/CHARMM) further assess steric accessibility.
Q. How can contradictory data on the stability of N-acyl derivatives be resolved?
- Methodological Answer : Fraser and Swingle (1970) reported lower rotational barriers for N-acyl derivatives (ΔG ≈ 6.5 kcal/mol) compared to unstrained analogs, attributed to ring strain . Discrepancies in stability may arise from solvent effects (e.g., polar aprotic vs. protic) or measurement techniques (VT-NMR vs. DSC). Systematic stability assays under controlled humidity and temperature are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
